Irbesartan hydrochloride

Descripción

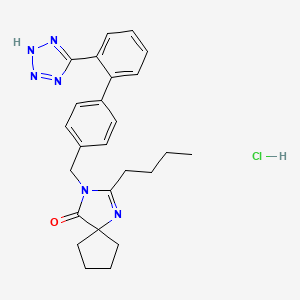

Structure

3D Structure of Parent

Propiedades

Número CAS |

329055-23-4 |

|---|---|

Fórmula molecular |

C25H29ClN6O |

Peso molecular |

465.0 g/mol |

Nombre IUPAC |

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride |

InChI |

InChI=1S/C25H28N6O.ClH/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1H |

Clave InChI |

ZUYFSRQJPNUOQU-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl |

Apariencia |

Solid powder |

Otros números CAS |

329055-23-4 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Irbesartan HCl; Irbesartan hydrochloride; Irbesartan, Avapro, Aprovel, Karvea, BMS-186295; BMS 186295; BMS186295; |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism: A Technical Guide to Irbesartan Hydrochloride's Interaction with AT1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of irbesartan (B333) hydrochloride, a potent and highly selective angiotensin II subtype 1 (AT1) receptor antagonist. Through a comprehensive review of its binding kinetics, insurmountable antagonism, and impact on downstream signaling pathways, this document provides a detailed understanding of its pharmacological profile.

High-Affinity Binding and Selectivity

Irbesartan exhibits a high affinity and remarkable selectivity for the AT1 receptor, distinguishing it from other angiotensin II receptor blockers (ARBs). This strong and specific binding is fundamental to its efficacy in blocking the physiological effects of angiotensin II.

Competitive Binding and Insurmountable Antagonism

Irbesartan acts as an insurmountable, noncompetitive antagonist of the AT1 receptor.[] This means that while it competes with angiotensin II for the same binding site, once bound, it dissociates very slowly, leading to a prolonged blockade that cannot be easily overcome by increasing concentrations of angiotensin II.[2][3][4] This characteristic contributes to its sustained antihypertensive effect over a 24-hour period.[][5]

The insurmountable nature of irbesartan's antagonism is linked to the slow dissociation rate of the irbesartan-AT1 receptor complex.[2][4] Studies have shown that preincubation with irbesartan leads to a reduction in the maximal response to angiotensin II, a hallmark of insurmountable inhibition.[2][4]

Quantitative Binding Affinity

Quantitative data from various in vitro studies highlight irbesartan's potent binding to the AT1 receptor. The table below summarizes key binding affinity values for irbesartan and compares them with other ARBs.

| Compound | Parameter | Value (nM) | Cell/Tissue System | Reference |

| Irbesartan | IC50 | 1.3 | Not Specified | [6] |

| Irbesartan | IC50 | 0.9 | Rat adrenal cortical microsomes | [7] |

| Irbesartan | Ki | 4.05 | Membranes from WB-Fischer 344 (WB) rat liver epithelial cells | [8] |

| Irbesartan | KD | 1.94 | Intact CHO cells expressing human recombinant AT1-receptors | [9] |

| Losartan | IC50 | 20 | Not Specified | [6] |

| Losartan (EXP 3174) | IC50 | 20 | Not Specified | [6] |

| Valsartan | IC50 | 2.7 | Not Specified | [6] |

| Candesartan cilexetil (CV11974) | Ki | 0.6 | Not Specified | [6] |

| Telmisartan | Ki | 3.7 | Not Specified | [6] |

| Eprosartan | IC50 | 1.4–3.9 | Not Specified | [6] |

| Tasosartan | Ki | 46.6 | Membranes from WB-Fischer 344 (WB) rat liver epithelial cells | [8] |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; KD: Dissociation constant.

Irbesartan demonstrates a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with some studies indicating an affinity that is 8500 times greater for AT1.[] This high selectivity ensures that the therapeutic effects are targeted, minimizing off-target interactions.

Blockade of Downstream Signaling Pathways

The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that lead to vasoconstriction, aldosterone (B195564) release, and cellular proliferation. Irbesartan effectively blocks these downstream pathways by preventing the initial ligand-receptor interaction.

The AT1 receptor is a G protein-coupled receptor (GPCR). Upon activation by angiotensin II, it couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to the physiological responses of angiotensin II. Irbesartan's blockade of the AT1 receptor prevents this entire cascade.[8][10]

Experimental Protocols for Characterizing Irbesartan's Action

The high-affinity binding and insurmountable antagonism of irbesartan have been characterized using various in vitro experimental protocols.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the binding affinity of irbesartan to the AT1 receptor. In a typical competitive binding assay, a radiolabeled ligand with known affinity for the AT1 receptor (e.g., [125I]Angiotensin II) is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of unlabeled irbesartan.[8] The amount of radioligand bound to the receptor is then measured, and the concentration of irbesartan that inhibits 50% of the specific binding (IC50) is determined. This value can then be used to calculate the inhibition constant (Ki).

Functional Assays for Insurmountable Antagonism

Functional assays are employed to assess the insurmountable nature of irbesartan's antagonism. These experiments typically involve measuring a physiological response to angiotensin II, such as the production of inositol phosphates, in the presence and absence of irbesartan. To demonstrate insurmountability, cells are often pre-incubated with irbesartan before the addition of angiotensin II.[2][4]

Conclusion

Irbesartan hydrochloride's mechanism of action at the AT1 receptor is characterized by its high-affinity, selective, and insurmountable antagonism. This potent and long-lasting blockade of the AT1 receptor and its downstream signaling pathways forms the molecular basis for its clinical efficacy in the management of hypertension and other cardiovascular conditions. The experimental data consistently support its profile as a powerful and specific inhibitor of the renin-angiotensin system.

References

- 2. Angiotensin II type 1 receptor antagonists. Why do some of them produce insurmountable inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding characteristics of [(3)H]-irbesartan to human recombinant angiotensin type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

The Pharmacokinetic Profile and Bioavailability of Irbesartan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of irbesartan (B333) hydrochloride, an angiotensin II receptor antagonist. The information is curated to support research, development, and clinical understanding of this important therapeutic agent. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Executive Summary

Irbesartan is an orally active antihypertensive agent that selectively blocks the AT1 angiotensin II receptor. Its pharmacokinetic profile is characterized by rapid and complete absorption, a high degree of protein binding, and a dual route of elimination. The absolute bioavailability of irbesartan is high and is not affected by food, which offers a distinct clinical advantage. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of irbesartan, supported by quantitative data and detailed experimental protocols.

Pharmacokinetics of Irbesartan

Irbesartan exhibits linear pharmacokinetics over the therapeutic dose range.[1] Steady-state plasma concentrations are typically achieved within three days of initiating once-daily dosing, with limited and clinically insignificant accumulation observed upon repeated administration.[1][2]

Absorption

Oral absorption of irbesartan is both rapid and complete, with an average absolute bioavailability ranging from 60% to 80%.[2][3][4][5][6][7][8][9][10][11][12][13] Peak plasma concentrations (Cmax) are generally reached between 1.5 to 2 hours after oral administration.[2][3][5][8][9][14][13][15][16][17] A key clinical feature of irbesartan is that its bioavailability is not affected by the presence of food.[2][3][5][9][14][10][13][18]

Distribution

Irbesartan is approximately 90% bound to plasma proteins, primarily albumin and α1-acid glycoprotein, with negligible binding to cellular components of the blood.[1][5][6][12][17][18][19][20] The average volume of distribution at steady state is between 53 and 93 liters.[1][4][5][6][12][18][19][20] Animal studies indicate that irbesartan crosses the blood-brain barrier and the placenta to a weak extent.[1][6][21][19] It is also secreted at low concentrations in the milk of lactating rats.[1][2][6][21][19]

Metabolism

Irbesartan is metabolized in the liver via glucuronide conjugation and oxidation.[1][7] The primary cytochrome P450 isoenzyme responsible for the oxidation of irbesartan is CYP2C9.[3][16][17][20][22][23][24][25][26][27] Metabolism by CYP3A4 is considered negligible.[3][16][19][22][23][25][27] Irbesartan itself is an orally active agent and does not require biotransformation into an active form.[1][2][3][5][10][22] Following administration of radiolabeled irbesartan, over 80% of the circulating plasma radioactivity is attributable to the unchanged parent drug.[1][3][4][20] The main circulating metabolite is an inactive irbesartan glucuronide, which accounts for approximately 6% of the circulating drug.[3]

Excretion

Irbesartan and its metabolites are eliminated through both biliary and renal routes.[3][4][7][10][11][17] Approximately 20% of an administered dose is recovered in the urine, with the remainder excreted in the feces.[3][4][11] Less than 2% of the dose is excreted in the urine as unchanged irbesartan.[11] The total plasma clearance is in the range of 157 to 176 mL/min, and the renal clearance is approximately 3.0 to 3.5 mL/min.[1][4][5][6][11][17][21] The terminal elimination half-life of irbesartan averages between 11 and 15 hours.[1][2][3][5][7][8][9][14][11][17][18] Irbesartan is not removed by hemodialysis.[1][2][3][7]

Bioavailability of Irbesartan

The absolute oral bioavailability of irbesartan is consistently reported to be in the range of 60% to 80%.[2][3][4][5][6][7][8][9][10][11][12][13] This high bioavailability contributes to its predictable therapeutic effect.

Data Presentation

Pharmacokinetic Parameters of Irbesartan (Single Dose)

| Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·hr/mL) | Half-life (hours) |

| 150 mg | 1.9 ± 0.4 | 1.5 | 9.7 ± 3.0 | 16 ± 7 |

| 300 mg | 2.9 ± 0.9 | 1.5 | 20.0 ± 5.2 | 14 ± 7 |

| 600 mg | 4.9 ± 1.2 | 1.5 | 32.6 ± 11.9 | 14 ± 8 |

Data compiled from DrugBank Online.[18]

Pharmacokinetic Parameters of Irbesartan (Multiple Doses)

| Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·hr/mL) | Half-life (hours) |

| 150 mg | 2.04 ± 0.4 | 1.5 | 9.3 ± 3.0 | 11 ± 4 |

| 300 mg | 3.3 ± 0.8 | 2.0 | 19.8 ± 5.8 | 11 ± 5 |

| 600 mg | 4.4 ± 0.7 | 1.5 | 31.9 ± 9.7 | 15 ± 7 |

| 900 mg | 5.6 ± 2.1 | 1.8 | 34.2 ± 9.3 | 14 ± 6 |

Data compiled from DrugBank Online.[18]

Key Pharmacokinetic Properties of Irbesartan

| Parameter | Value |

| Absolute Bioavailability | 60% - 80%[2][3][4][5][6][7][8][9][10][11][12][13] |

| Protein Binding | ~90%[1][5][6][12][17][18][19][20] |

| Volume of Distribution (Vd) | 53 - 93 L[1][4][5][6][12][18][19][20] |

| Terminal Half-life (t½) | 11 - 15 hours[1][2][3][5][7][8][9][14][11][17][18] |

| Time to Peak Concentration (Tmax) | 1.5 - 2 hours[2][3][5][8][9][14][13][15][16][17] |

| Total Plasma Clearance | 157 - 176 mL/min[1][4][5][6][11][17][21] |

| Renal Clearance | 3.0 - 3.5 mL/min[1][4][5][6][11][17][21] |

Experimental Protocols

Absolute Bioavailability Study

A typical absolute bioavailability study for irbesartan involves a randomized, two-way crossover design in healthy male volunteers.[4]

-

Study Design: Subjects receive a single intravenous (IV) infusion of [14C] irbesartan and a single oral dose of [14C] irbesartan solution or capsule, with a washout period between treatments.[4]

-

Dosing: For example, a 50 mg dose as a 30-minute IV infusion and a 50 mg or 150 mg oral solution or capsule.[4]

-

Sample Collection: Blood samples are collected at predetermined intervals (e.g., pre-dose, and at various time points up to 168 hours post-dose for IV administration and up to 96 hours for oral administration).[28] Urine and feces are also collected for an extended period to determine routes of excretion.[4][28]

-

Analytical Method: Plasma and urine concentrations of irbesartan and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[17][29]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, total body clearance, and renal clearance are calculated from the plasma concentration-time data. Absolute bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral).

Bioequivalence Study

Bioequivalence studies for irbesartan tablets are typically conducted as single-dose, randomized, two-way crossover studies in healthy volunteers.[29]

-

Study Design: Subjects receive a single oral dose of a test formulation and a reference formulation of irbesartan tablets, with a washout period (e.g., one week) between the two treatments.[29]

-

Dosing: A single 300 mg tablet of the test and reference products.[29]

-

Sample Collection: Blood samples are collected at specified time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[28][29]

-

Analytical Method: Plasma concentrations of irbesartan are quantified using a validated HPLC or LC-MS/MS method.[17][29]

-

Statistical Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are statistically analyzed using analysis of variance (ANOVA). The 90% confidence intervals for the ratio of the test and reference product for these parameters are calculated to determine if they fall within the accepted bioequivalence range (typically 80-125%).[29]

Visualizations

Caption: Workflow for an Absolute Bioavailability Study of Irbesartan.

Caption: ADME Pathway of Irbesartan Hydrochloride.

References

- 1. IRBESARTAN [dailymed.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Oral bioavailability and disposition characteristics of irbesartan, an angiotensin antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Avapro (Irbesartan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. drugs.com [drugs.com]

- 8. Articles [globalrx.com]

- 9. droracle.ai [droracle.ai]

- 10. Pharmacology of irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. researchgate.net [researchgate.net]

- 13. Long-term use and tolerability of irbesartan for control of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Articles [globalrx.com]

- 15. droracle.ai [droracle.ai]

- 16. What is the mechanism of Irbesartan? [synapse.patsnap.com]

- 17. thaiscience.info [thaiscience.info]

- 18. go.drugbank.com [go.drugbank.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. researchgate.net [researchgate.net]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Drug interactions with irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of cytochrome P-4502C9 in irbesartan oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antihypertensive Agents and Cytochrome P450 Interactions | AAFP [aafp.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Drug Interactions with Irbesartan | springermedizin.de [springermedizin.de]

- 28. accessdata.fda.gov [accessdata.fda.gov]

- 29. Pharmacokinetics and bioequivalence study of irbesartan tablets after a single oral dose of 300 mg in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Irbesartan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan (B333) hydrochloride is a potent, long-acting, non-peptide angiotensin II receptor antagonist (AIIRA) belonging to the class of biphenyl-tetrazole derivatives. It is widely prescribed for the treatment of hypertension, diabetic nephropathy, and heart failure. Its therapeutic efficacy stems from its selective and insurmountable blockade of the angiotensin II type 1 (AT₁) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of Irbesartan hydrochloride, intended for professionals in pharmaceutical research and development.

Chemical Structure and Identification

This compound is the hydrochloride salt of Irbesartan. The presence of the hydrochloride moiety enhances the compound's stability and facilitates its formulation into pharmaceutical dosage forms.

IUPAC Name: 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride[1]

Synonyms: Irbesartan HCl, BMS-186295 HCl[2]

| Identifier | Value |

| CAS Number | 329055-23-4[1] |

| Molecular Formula | C₂₅H₂₉ClN₆O[1] |

| Molecular Weight | 465.0 g/mol [1] |

The molecular structure of Irbesartan features a unique spiro-imidazole ring, a butyl group, and a biphenyl-tetrazole moiety. The acidic tetrazole ring is a critical pharmacophore, mimicking the carboxylate group of angiotensin II and enabling strong binding to the AT₁ receptor.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation development. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 180-181 °C (for Irbesartan base) | [3] |

| pKa (Strongest Acidic) | 5.85 (Predicted) | [4] |

| pKa (Strongest Basic) | 4.12 (Predicted) | [4] |

| LogP (Octanol/Water) | 5.39 (Predicted) | [4] |

| Water Solubility | 0.00884 mg/mL (Predicted) | [4] |

| Solubility in Organic Solvents | DMSO: >25 mg/mL; Ethanol: ~0.5 mg/mL; Dimethyl formamide: ~20 mg/mL | [2] |

Mechanism of Action and Signaling Pathway

Irbesartan is a selective antagonist of the angiotensin II type 1 (AT₁) receptor.[5] The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[6] Irbesartan's therapeutic effect is achieved by blocking the downstream effects of angiotensin II, a potent vasoconstrictor.[7][8]

The following diagram illustrates the RAAS pathway and the point of intervention by Irbesartan:

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and Irbesartan's point of intervention.

Upon binding of angiotensin II to the AT₁ receptor, a cascade of intracellular events is initiated, primarily through Gq/11 protein coupling, leading to the activation of phospholipase C.[1] This results in increased intracellular calcium concentrations and activation of protein kinase C, ultimately causing vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[3][7] Irbesartan competitively and insurmountably blocks the AT₁ receptor, thereby inhibiting these physiological responses and leading to a reduction in blood pressure.[5][]

Experimental Protocols for Characterization

The identity, purity, and quality of this compound are assessed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly employed for the quantitative analysis of Irbesartan in bulk drug and pharmaceutical formulations.

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 65:35 (v/v) mixture of 50mM ammonium (B1175870) acetate buffer (pH 5.5) and acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260 nm.

-

Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm membrane filter before injection.

-

Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Spectroscopic Methods

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a simple and rapid method for the quantitative determination of Irbesartan.

-

Solvent: Methanol is a commonly used solvent.

-

Lambda Max (λmax): Irbesartan exhibits a maximum absorbance at approximately 246 nm in methanol.

-

Procedure: A standard stock solution of Irbesartan is prepared in methanol. Serial dilutions are made to prepare working standards of different concentrations. The absorbance of these solutions is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted. The concentration of an unknown sample can then be determined from this curve.

2. Infrared (IR) Spectroscopy:

FT-IR spectroscopy is used for the identification and characterization of the functional groups present in the Irbesartan molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Characteristic Peaks: The IR spectrum of Irbesartan shows characteristic absorption bands corresponding to its functional groups, including:

-

N-H stretching (from the tetrazole and imidazole (B134444) rings)

-

C=O stretching (from the imidazolinone ring)

-

C=N stretching (from the imidazole ring)

-

Aromatic C-H and C=C stretching

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the Irbesartan molecule.

-

Solvent: Deuterated solvents such as DMSO-d₆ or Methanol-d₄ are used.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment in the molecule. Characteristic signals for the butyl chain, the spiro ring protons, the aromatic protons of the biphenyl (B1667301) system, and the methylene (B1212753) bridge protons can be observed and assigned.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule, including the carbonyl carbon, the spiro carbon, and the aromatic and aliphatic carbons.

4. Mass Spectrometry (MS):

Mass spectrometry, often coupled with a chromatographic technique like LC (LC-MS), is used for the determination of the molecular weight and for the identification of impurities and degradation products.

-

Ionization Technique: Electrospray ionization (ESI) is a commonly used technique.

-

Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers are frequently employed.

-

Fragmentation Pattern: The mass spectrum of Irbesartan will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions that can be used for structural confirmation.

The following diagram outlines a general experimental workflow for the characterization of this compound:

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound. A thorough understanding of these aspects is fundamental for ensuring the quality, safety, and efficacy of pharmaceutical products containing this important antihypertensive agent. The provided information serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this compound.

References

- 1. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Pharmacology of irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Irbesartan? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Discovery and Synthesis of Irbesartan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovery and Development

Mechanism of Action

Irbesartan (B333) functions as a selective and insurmountable noncompetitive antagonist of the angiotensin II type 1 (AT1) receptor.[] Its affinity for the AT1 receptor is approximately 8500 times greater than for the AT2 receptor.[]

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway:

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4]

-

Renin Release: In response to low blood pressure or volume, the kidneys release the enzyme renin.[4]

-

Angiotensin I Formation: Renin cleaves angiotensinogen, a liver-produced protein, to form angiotensin I.[4]

-

Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE), primarily in the lungs, converts angiotensin I to angiotensin II.[4]

-

Angiotensin II Action: Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors on vascular smooth muscle and the adrenal gland.[4][] This binding causes blood vessels to narrow and stimulates the adrenal glands to release aldosterone (B195564).[4]

-

Blood Pressure Increase: Aldosterone promotes the retention of sodium and water by the kidneys, increasing blood volume, while vasoconstriction increases vascular resistance. Both effects lead to an elevation in blood pressure.[4][6]

Irbesartan selectively blocks the AT1 receptor, preventing angiotensin II from binding. This action inhibits vasoconstriction and aldosterone release, resulting in vasodilation (relaxation of blood vessels), reduced fluid retention, and a consequent decrease in blood pressure.[4][][6]

Signaling Pathway Diagram

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Irbesartan.

Chemical Synthesis of Irbesartan

The synthesis of Irbesartan can be achieved through several routes. A common and efficient method involves the N-alkylation of a spirocyclic intermediate followed by the formation of the tetrazole ring and subsequent deprotection steps.[7][8] An alternative strategy employs a Suzuki coupling reaction.[9][10]

Synthetic Workflow: N-Alkylation Route

A prevalent industrial synthesis involves three main stages:

-

N-Alkylation: Condensation of the spiro intermediate, 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one, with a protected bromomethyl biphenyl (B1667301) derivative.[8]

-

Tetrazole Formation: Conversion of the nitrile group on the biphenyl moiety to a tetrazole ring. This is often done using an azide (B81097) source.[11]

-

Deprotection: Removal of the protecting group (e.g., trityl or benzyl) from the tetrazole ring to yield the final Irbesartan product.[7][11]

Caption: General workflow for the synthesis of Irbesartan via the N-Alkylation route.

Quantitative Data Summary

The following table summarizes typical yields and purity data for key steps in a common synthetic route for Irbesartan.[7][8]

| Step / Intermediate | Parameter | Value | Reference |

| Intermediate 9 (1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole) | Yield | 89.7% | [8] |

| Purity (HPLC) | 98.1% | [8] | |

| Final Product (Irbesartan after Debenzylation) | Yield | 85.3% | [7][8] |

| Purity (HPLC) | 99.6% | [7][8] | |

| Melting Point | 181-182°C | [7][8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Irbesartan via N-Alkylation and Debenzylation [8]

This protocol details the condensation of the key intermediate 9 with the spiro compound 3 , followed by debenzylation to yield Irbesartan.

Materials:

-

2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride (3 )

-

1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (9 )

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Palladium on carbon (5% wet)

-

Ammonium formate

-

Celite

Step 1: N-Alkylation of the Spiro Intermediate

-

In a suitable reaction vessel, dissolve 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride (3 ) (74.7 g, 0.324 moles) in acetone (625 mL).

-

Add potassium hydroxide (69 g, 1.232 moles) to the solution at a temperature below 30°C.

-

Stir the contents for 30-45 minutes at 25-30°C.

-

Add 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (9 ) (125 g, 0.308 moles) portion-wise to the mixture.

-

Stir the reaction mixture for 2 hours at 25-30°C.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter off the inorganic salts and wash the filter cake with acetone (50 mL).

-

Distill the filtrate completely under reduced pressure to obtain the crude intermediate (10 ) as a residue.

Step 2: Debenzylation to Yield Irbesartan

-

Dissolve the residue from Step 1 in a mixture of methanol (435 mL) and water (275 mL).

-

Add 5% wet palladium on carbon (15 g) and ammonium formate (73.7 g, 1.17 moles) to the solution.[7][8]

-

Heat the reaction mixture to 50-55°C and maintain stirring for 15 hours.[7][8]

-

Monitor the reaction for completion by TLC.

-

Once complete, filter the hot reaction mass through a pad of Celite and wash the pad with methanol (75 mL).

-

Distill the filtrate completely under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from isopropanol (B130326) to obtain pure Irbesartan as a white solid.

Protocol 2: Formation of this compound

The conversion of Irbesartan free base to its hydrochloride salt is typically achieved by treating a solution of the base with hydrochloric acid.

Materials:

-

Irbesartan free base

-

Suitable solvent (e.g., acetone, isopropanol)

-

Hydrochloric acid (aqueous or as a solution in a solvent like isopropanol)

Procedure:

-

Dissolve Irbesartan free base in a suitable water-miscible solvent, such as acetone.[9]

-

Acidify the solution by adding a stoichiometric amount of hydrochloric acid while stirring. The acidification can be performed with aqueous HCl or a solution of HCl in an organic solvent.[9]

-

The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the solution.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of the cold solvent to remove any residual impurities.

-

Dry the product under vacuum to obtain this compound.

Conclusion

Irbesartan is a critical therapeutic agent for hypertension, developed through rational drug design targeting the RAAS. Its synthesis has been optimized for large-scale industrial production, with routes like the N-alkylation of a spiro intermediate offering high yields and purity.[8] The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and manufacturing, facilitating the optimization of synthetic routes that meet specific requirements for efficiency, safety, and scalability.[11]

References

- 1. Irbesartan - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Irbesartan? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Irbesartan hydrochloride's role in the renin-angiotensin system

An In-Depth Technical Guide on the Role of Irbesartan (B333) Hydrochloride in the Renin-Angiotensin System

Introduction

Irbesartan is a potent, long-acting, and selective nonpeptide angiotensin II receptor antagonist used extensively in the management of hypertension and diabetic nephropathy.[1][2][3] It exerts its therapeutic effects by specifically blocking the Angiotensin II type 1 (AT1) receptor, a critical component of the renin-angiotensin system (RAS).[4][5] This blockade inhibits the primary physiological actions of angiotensin II, namely vasoconstriction and aldosterone (B195564) secretion, resulting in blood pressure reduction and renoprotective effects.[3][6] This technical guide provides a comprehensive overview of Irbesartan's mechanism of action, its interaction with the RAS, and its pharmacokinetic and pharmacodynamic profiles, intended for researchers, scientists, and professionals in drug development.

The Renin-Angiotensin System (RAS) and Irbesartan's Point of Intervention

The RAS is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[6] The pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[6] Angiotensin II mediates its effects by binding to two main receptor subtypes: AT1 and AT2. The binding of angiotensin II to the AT1 receptor, located in tissues such as vascular smooth muscle and the adrenal gland, triggers vasoconstriction, stimulates aldosterone release from the adrenal cortex, and promotes sodium and water retention by the kidneys, all of which elevate blood pressure.[4][6]

Irbesartan selectively and competitively blocks the binding of angiotensin II to the AT1 receptor, thereby preventing its downstream effects.[5] This antagonism leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[6] A key feature of this mechanism is the interruption of the negative feedback loop of angiotensin II on renin release, which results in a compensatory increase in plasma renin activity and circulating angiotensin II levels.[7][8] However, due to the effective blockade of the AT1 receptor by Irbesartan, these elevated angiotensin II levels do not elicit a pressor response.

Receptor Binding and Affinity

Irbesartan demonstrates high affinity and selectivity for the AT1 receptor. It binds potently to the AT1 receptor, displaying an insurmountable blockade in vivo and in vitro.[2] Its affinity for the AT1 receptor is approximately 8500 times greater than for the AT2 receptor.[1] This high selectivity minimizes off-target effects. Various radioligand binding assays have been employed to quantify Irbesartan's binding characteristics.

Table 1: AT1 Receptor Binding Affinity of Irbesartan

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Ki | 4.05 nM | Rat liver epithelial cells (WB-Fischer 344) | [9] |

| KD | 1.94 nM | Human recombinant AT1 receptors (CHO cells) | [10] |

| IC50 | 1.3 nM | - | [11] |

| IC50 | 0.9 nM | Rat adrenal cortical microsomes |[12] |

Pharmacokinetics

Irbesartan is rapidly absorbed following oral administration and exhibits linear pharmacokinetics within the therapeutic dose range.[5] A key advantage is its high oral bioavailability, which is not affected by food.[5][13]

Table 2: Pharmacokinetic Properties of Irbesartan Hydrochloride

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Absorption | |||

| Oral Bioavailability | 60% - 80% | Higher than other ARBs like losartan (B1675146) (33%) and valsartan (B143634) (10-35%). | [2][13] |

| Tmax (Time to Peak Plasma Conc.) | 1.5 - 2 hours | Rapid absorption after oral dose. | [5][13] |

| Food Effect | None | Bioavailability is not significantly affected by food. | [5][13] |

| Distribution | |||

| Protein Binding | ~90% | - | [11] |

| Metabolism | |||

| Primary Pathway | Glucuronidation and oxidation | Metabolized by cytochrome P450 isozyme 2C9. Metabolites have minimal activity. | [5][14] |

| Active Metabolites | None | Unlike losartan, Irbesartan does not require metabolism to an active form. | [2][12] |

| Elimination | |||

| Elimination Half-life (t1/2) | 11 - 15 hours | Allows for once-daily dosing. | [5][14] |

| Excretion Route | Dual: Biliary and Renal | Dosage adjustments are generally not needed for mild-to-moderate renal or hepatic impairment. |[2][13] |

Pharmacodynamics

The pharmacodynamic effects of Irbesartan are a direct consequence of AT1 receptor blockade. Treatment leads to dose-dependent changes in RAS biomarkers and a sustained reduction in blood pressure over a 24-hour period.[2][8]

Table 3: Pharmacodynamic Effects of Irbesartan on RAS Biomarkers

| Biomarker | Effect | Description | Reference |

|---|---|---|---|

| Plasma Renin Activity (PRA) | Significant Increase | Dose-dependent increases result from the loss of negative feedback by Angiotensin II. | [7][8] |

| Angiotensin II | Significant Increase | Levels rise in parallel with PRA. | [7][8] |

| Aldosterone | Decrease | Blockade of the AT1 receptor on the adrenal gland inhibits Angiotensin II-stimulated aldosterone secretion. | [4][5] |

| Blood Pressure | Decrease | The antihypertensive effect peaks around 4 hours post-dose. | [2][7] |

| Inflammatory Markers (hs-CRP, IL-6) | Decrease | In patients with type 2 diabetes, Irbesartan treatment has been shown to reduce markers of low-grade inflammation. |[15] |

Experimental Protocols

Key Experiment: In Vitro AT1 Receptor Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki or IC50) of a test compound like Irbesartan by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.

Objective: To determine the concentration of Irbesartan required to inhibit 50% of the specific binding (IC50) of a radiolabeled angiotensin II analog to the AT1 receptor.

Materials:

-

Receptor Source: Homogenized cell membranes from a stable cell line expressing the human AT1 receptor (e.g., CHO-K1 cells) or from tissues with high AT1 expression (e.g., rat liver).[9][10][16]

-

Radioligand: High-affinity AT1/AT2 radioligand, such as [125I][Sar1,Ile8]Angiotensin II.[9][16]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 antagonist (e.g., 10 µM Losartan) or Angiotensin II.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Equipment: 96-well plates, scintillation counter (gamma or beta, depending on isotope), cell harvester, glass fiber filters.

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the AT1 receptor.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the total protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).[17]

-

-

Assay Setup (in triplicate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its KD value), and the membrane preparation (e.g., 10-20 µg protein/well).[17]

-

Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane preparation, and a saturating concentration of the unlabeled control ligand.

-

Competition Wells: Add assay buffer, radioligand, membrane preparation, and varying concentrations of Irbesartan (e.g., 10-11 M to 10-5 M).

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[10]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Measure the radioactivity (counts per minute, CPM) retained on the filters using a suitable counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Irbesartan concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.

-

If necessary, convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Conclusion

This compound is a highly effective AT1 receptor antagonist with a well-defined role in the renin-angiotensin system. Its pharmacological profile is characterized by high oral bioavailability, a long duration of action, potent and selective AT1 receptor blockade, and a lack of active metabolites. These properties translate into consistent 24-hour blood pressure control and proven efficacy in treating hypertension and protecting against the progression of diabetic nephropathy. The detailed understanding of its mechanism, binding kinetics, and pharmacodynamic effects, as outlined in this guide, provides a solid foundation for its clinical application and for future research in cardiovascular and renal therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Irbesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Articles [globalrx.com]

- 6. What is the mechanism of Irbesartan? [synapse.patsnap.com]

- 7. Pharmacodynamics and Pharmacokinetics of Irbesartan in Patients With Mild to Moderate Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of irbesartan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding characteristics of [(3)H]-irbesartan to human recombinant angiotensin type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

In-depth review of Irbesartan hydrochloride's pharmacological profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irbesartan (B333) hydrochloride is a potent, long-acting, and selective angiotensin II subtype 1 (AT1) receptor antagonist. It is a non-peptide tetrazole derivative that effectively manages hypertension and offers renoprotective benefits in patients with type 2 diabetic nephropathy. Its pharmacological profile is characterized by high oral bioavailability, a long elimination half-life permitting once-daily dosing, and a mechanism of action that directly antagonizes the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This technical guide provides a comprehensive overview of the pharmacological properties of Irbesartan, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

Irbesartan is a specific and insurmountable antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting a much greater affinity—over 8500-fold—for the AT1 receptor than for the AT2 receptor.[1][2] By selectively blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland, Irbesartan inhibits the physiological actions of angiotensin II, which include vasoconstriction, stimulation of aldosterone (B195564) synthesis and release, cardiac stimulation, and renal reabsorption of sodium.[2] This blockade leads to a reduction in total peripheral resistance and a decrease in blood pressure.[2]

Unlike angiotensin-converting enzyme (ACE) inhibitors, Irbesartan does not inhibit the breakdown of bradykinin, which is believed to be responsible for the characteristic dry cough associated with ACE inhibitor therapy. Blockade of the AT1 receptor by Irbesartan leads to a dose-dependent increase in plasma renin activity and circulating angiotensin II levels as a result of the removal of negative feedback. However, the resulting elevated angiotensin II levels do not overcome the antihypertensive effect of Irbesartan.[3]

Signaling Pathway

The primary signaling pathway influenced by Irbesartan is the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this system and the point of intervention for Irbesartan.

References

Irbesartan Hydrochloride: A Deep Dive into its Role in Blood Pressure Regulation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of irbesartan (B333) hydrochloride, an angiotensin II receptor blocker (ARB), and its effects on blood pressure regulation. It is intended for researchers, scientists, and professionals involved in drug development who seek a detailed understanding of its mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Antagonism of the Angiotensin II Type 1 (AT1) Receptor

Irbesartan is a potent and specific antagonist of the angiotensin II type 1 (AT1) receptor, which is the primary mediator of the known effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). By selectively blocking the binding of angiotensin II to the AT1 receptor, irbesartan inhibits angiotensin II-induced vasoconstriction, aldosterone (B195564) secretion, and sodium reabsorption. This leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.[1] Irbesartan exhibits a high affinity for the AT1 receptor, with a binding affinity that is over 8500 times greater than for the AT2 receptor.[2]

The blockade of the AT1 receptor by irbesartan is described as insurmountable and noncompetitive, contributing to its long-lasting antihypertensive effect.[2] Unlike ACE inhibitors, which prevent the formation of angiotensin II, irbesartan acts further downstream in the RAAS pathway by directly blocking the action of angiotensin II at its receptor.[1] This targeted action avoids the accumulation of bradykinin, which is associated with the persistent dry cough sometimes observed with ACE inhibitor therapy.[1]

Quantitative Efficacy in Blood Pressure Reduction

Clinical trials have consistently demonstrated the dose-dependent antihypertensive efficacy of irbesartan. The following tables summarize key quantitative data from various studies.

Table 1: Dose-Dependent Reduction in Blood Pressure (Placebo-Subtracted)

| Irbesartan Dose (once daily) | Trough Seated Systolic BP Reduction (mmHg) | Trough Seated Diastolic BP Reduction (mmHg) |

| 50 mg | - | ~7.5 (from baseline)[3][4] |

| 150 mg | ~8[5][6] | ~5[5][6] |

| 300 mg | ~11[5] | ~8[5] |

Data compiled from multiple multicenter, randomized, placebo-controlled, double-blind, parallel-group studies.[3][4][5][6]

Table 2: Comparative Efficacy of Irbesartan

| Comparison | Outcome |

| Irbesartan (300mg) vs. Losartan (100mg) | Greater reduction in trough SeDBP (3.0 mmHg) and SeSBP (5.1 mmHg) with Irbesartan.[7] |

| Irbesartan vs. Enalapril | Similar reductions in DBP and SBP in elderly patients.[8] |

| Irbesartan vs. Atenolol | Similar blood pressure reductions, but irbesartan led to a greater reduction in left ventricular mass.[9] |

Signaling Pathways and Experimental Workflows

The interaction of irbesartan with the RAAS pathway is central to its therapeutic effect. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating antihypertensive agents.

Detailed Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is crucial for determining the binding affinity of irbesartan to the AT1 receptor.

-

Objective: To quantify the affinity (Ki) of irbesartan for the angiotensin II type 1 (AT1) receptor.

-

Materials:

-

Protocol:

-

Incubate a fixed concentration of the radioligand ([125I]angiotensin II) with the cell membranes in the presence of varying concentrations of irbesartan.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of irbesartan that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Inositol (B14025) Trisphosphate (IP3) Turnover Assay

This functional assay measures the ability of irbesartan to block angiotensin II-induced intracellular signaling.

-

Objective: To assess the functional antagonism of irbesartan on angiotensin II-induced inositol trisphosphate (IP3) production.

-

Materials:

-

Cultured cells expressing AT1 receptors (e.g., vascular smooth muscle cells).

-

[3H]myo-inositol for labeling.

-

Angiotensin II.

-

Irbesartan.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Trichloroacetic acid (TCA) for cell lysis.

-

Anion exchange chromatography columns.

-

Scintillation counter.

-

-

Protocol:

-

Label the cells by incubating them with [3H]myo-inositol.

-

Pre-incubate the labeled cells with varying concentrations of irbesartan.

-

Stimulate the cells with a fixed concentration of angiotensin II in the presence of LiCl.

-

Stop the reaction and lyse the cells with TCA.

-

Separate the inositol phosphates from the cell lysate using anion exchange chromatography.

-

Quantify the amount of [3H]IP3 produced by scintillation counting.

-

Determine the concentration of irbesartan that inhibits 50% of the angiotensin II-induced IP3 production.

-

In Vivo Hypertension Model: Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of essential hypertension to evaluate the in vivo efficacy of antihypertensive drugs.

-

Objective: To determine the effect of irbesartan on blood pressure in a hypertensive animal model.

-

Animal Model: Spontaneously Hypertensive Rats (SHR).

-

Protocol:

-

Divide SHR into a control group and one or more irbesartan-treated groups.

-

Administer irbesartan orally at specified doses (e.g., 30 mg/kg/day) for a defined period (e.g., 8 weeks).[2][9][10] The control group receives a vehicle.

-

Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) at baseline and at regular intervals throughout the study. Blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry or arterial cannulation for continuous monitoring.

-

At the end of the study, collect blood and tissue samples for further analysis (e.g., plasma renin activity, aldosterone levels, assessment of end-organ damage).

-

Compare the blood pressure changes in the irbesartan-treated groups to the control group to assess the antihypertensive effect.

-

Beyond AT1 Blockade: Additional Effects of Irbesartan

Recent research suggests that irbesartan may have beneficial effects beyond its primary role as an AT1 receptor antagonist. Some studies have indicated that irbesartan may act as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which could contribute to its metabolic benefits.[2] Additionally, there is evidence that irbesartan may inhibit the monocyte chemoattractant protein-1 (MCP-1)/CCR2 signaling pathway, suggesting potential anti-inflammatory properties.

Conclusion

Irbesartan hydrochloride is a well-established and effective antihypertensive agent with a clear mechanism of action centered on the specific and potent antagonism of the angiotensin II type 1 receptor. Its efficacy in reducing blood pressure is dose-dependent and has been extensively documented in numerous clinical trials. The experimental protocols outlined in this guide provide a framework for the continued investigation of irbesartan and the development of new antihypertensive therapies. Further research into its potential pleiotropic effects will continue to enhance our understanding of its full therapeutic potential in cardiovascular disease management.

References

- 1. Angiotensin-stimulated production of inositol trisphosphate isomers and rapid metabolism through inositol 4-monophosphate in adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin–adiponectin imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. A multicenter, randomized, double-blind study of the antihypertensive efficacy and tolerability of irbesartan in patients aged > or = 65 years with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin-adiponectin imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lactobacillus induced by irbesartan on spontaneously hypertensive rat contribute to its antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Targets of Irbesartan Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Irbesartan (B333) is a potent, long-acting, and selective angiotensin II receptor blocker (ARB) widely used in the management of hypertension and diabetic nephropathy.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of the angiotensin II type 1 (AT₁) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[3] Beyond its canonical role as an AT₁ receptor antagonist, emerging evidence has revealed that Irbesartan engages with other molecular targets, most notably the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), for which it acts as a partial agonist.[4][5] This dual mechanism of action contributes to pleiotropic effects, including improved insulin (B600854) sensitivity and anti-inflammatory properties, independent of its blood pressure-lowering effects.[5][6] This technical guide provides a comprehensive overview of the cellular and molecular targets of Irbesartan, detailing its interaction with the AT₁ receptor and PPAR-γ, summarizing key quantitative data, outlining relevant experimental protocols, and illustrating the associated signaling pathways.

Primary Target: Angiotensin II Type 1 (AT₁) Receptor

The principal mechanism of action of Irbesartan is the selective and competitive antagonism of the Angiotensin II Type 1 (AT₁) receptor.[2] The AT₁ receptor, a G protein-coupled receptor, is the primary mediator of the physiological effects of angiotensin II, which include vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[1][3]

Mechanism of AT₁ Receptor Antagonism

Irbesartan is characterized as an insurmountable, noncompetitive antagonist of the AT₁ receptor.[] It exhibits a high affinity and slow dissociation from the receptor, which contributes to its long duration of action.[8] By selectively blocking the AT₁ receptor, Irbesartan prevents angiotensin II from binding and initiating the downstream signaling cascade that leads to increases in blood pressure.[1][] This blockade results in vascular smooth muscle relaxation and a reduction in aldosterone secretion.[1][3] Irbesartan demonstrates a much greater affinity for the AT₁ receptor over the AT₂ receptor, with a selectivity reported to be over 8500-fold.[1][2]

Quantitative Data: Binding Affinity and Potency

The interaction of Irbesartan with the AT₁ receptor has been quantified through various in vitro assays. The following table summarizes key binding affinity (Kᵢ) and potency (IC₅₀) values from the literature.

| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |

| Kᵢ | 4.05 nM | WB-Fischer 344 (WB) rat liver epithelial cells | Radioligand Binding Assay ([¹²⁵I]Angiotensin II displacement) | [9] |

| IC₅₀ | 1.3 nM | - | AT₁ Receptor Antagonism | [10] |

| IC₅₀ | 4 nM | Rabbit aorta ring | Angiotensin II-induced contraction | [10] |

Signaling Pathway

Irbesartan's blockade of the AT₁ receptor interrupts the canonical Gq/11 protein-coupled signaling pathway activated by angiotensin II. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the release of intracellular calcium and the activation of protein kinase C (PKC) are suppressed, leading to vasodilation and reduced aldosterone synthesis.[9]

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Irbesartan for the AT₁ receptor, adapted from methodologies described in the literature.[9][11]

Objective: To determine the inhibition constant (Kᵢ) of Irbesartan for the AT₁ receptor.

Materials:

-

Membrane Preparation: Rat liver membranes, which are rich in AT₁a receptors.[11]

-

Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II.[11]

-

Competitor: Irbesartan hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Instrumentation: Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Increasing concentrations of unlabeled Irbesartan (competitor).

-

A fixed concentration of [¹²⁵I][Sar¹,Ile⁸]Angiotensin II (typically at its Kₔ concentration).

-

The membrane preparation (e.g., 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the Irbesartan concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Irbesartan that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Secondary Target: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

Beyond its primary role as an ARB, Irbesartan has been identified as a partial agonist of PPAR-γ.[4][5][6] This activity is independent of its AT₁ receptor blocking properties and contributes to its beneficial metabolic effects.[6][12] PPAR-γ is a nuclear hormone receptor that acts as a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[6]

Mechanism of PPAR-γ Activation

Irbesartan binds to and partially activates the PPAR-γ receptor. This activation leads to the transcription of target genes involved in glucose and lipid metabolism.[5][6] For instance, Irbesartan has been shown to induce the expression of adiponectin, an adipokine that enhances insulin sensitivity, and to upregulate the glucose transporter GLUT-4.[6][13] This PPAR-γ agonism provides a molecular basis for the observed improvements in insulin sensitivity and the reduced incidence of new-onset diabetes in patients treated with certain ARBs.[6]

Quantitative Data: PPAR-γ Activation

The potency of Irbesartan as a PPAR-γ agonist has been evaluated in cell-based reporter gene assays.

| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |

| EC₅₀ | 3.5 µM | 3T3-L1 cells | Adipose protein 2 (aP2) gene expression | [10] |

| Fold Induction | 3.4-fold at 10 µM | - | PPAR-γ Transcriptional Activity | [10] |

| Fold Induction | 2.1-fold at 10 µM | PC12W cells (AT₁R-deficient) | PPAR-γ Transcriptional Activity | [6] |

Signaling Pathway

As a partial agonist, Irbesartan binds to the PPAR-γ/RXR heterodimer in the nucleus. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This pathway is distinct from and independent of the AT₁ receptor blockade.[6][14] The downstream effects include increased expression of proteins like adiponectin and hepatocyte growth factor (HGF), which contribute to improved insulin sensitivity and anti-inflammatory effects.[5][13]

Experimental Protocol: PPAR-γ Transactivation Assay (Reporter Gene Assay)

This protocol outlines a method to quantify the ability of Irbesartan to activate PPAR-γ, as described in the literature.[6]

Objective: To measure the dose-dependent activation of PPAR-γ by Irbesartan.

Materials:

-

Cell Line: A suitable cell line, such as HEK293T or PC12W (AT₁R-deficient to confirm independence).[6]

-

Expression Plasmids:

-

A plasmid encoding full-length human PPAR-γ.

-

A plasmid encoding the retinoid X receptor (RXR), its heterodimer partner.

-

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene downstream of a promoter with multiple PPREs.

-

Transfection Reagent: Lipofectamine or similar.

-

Test Compound: this compound.

-

Positive Control: A known full PPAR-γ agonist (e.g., pioglitazone).

-

Instrumentation: Luminometer.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate (e.g., 24- or 48-well) to achieve ~70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the PPAR-γ expression plasmid, RXR expression plasmid, and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Irbesartan, pioglitazone (B448) (positive control), or vehicle (DMSO).

-

Incubation: Incubate the cells for another 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol. If a normalization plasmid was used, measure its activity as well.

-

Data Analysis:

-

Normalize the luciferase activity to the activity of the co-transfected control reporter.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

Plot the fold induction against the logarithm of the Irbesartan concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

-

Other Potential Molecular Interactions

Recent studies suggest that Irbesartan's effects may extend to other signaling pathways, often as a consequence of its primary AT₁ receptor blockade or secondary PPAR-γ activation.

-

SIRT1/PGC-1α Pathway: In hypertensive rat models, Irbesartan treatment has been shown to upregulate the pro-survival proteins SIRT1 and PGC-1α.[8] This activation may contribute to the prevention of cardiac apoptosis by suppressing Fas/FasL-mediated and mitochondria-mediated apoptotic pathways.[8]

-

TGF-β/CTGF/ERK Pathway: Irbesartan has been found to suppress the Transforming Growth Factor-beta (TGF-β), Connective Tissue Growth Factor (CTGF), and Extracellular signal-regulated kinase (ERK) signaling pathways.[15] This suppression, mediated in part by PPAR-γ activation, contributes to the attenuation of myocardial fibrosis.[15]

Conclusion

The therapeutic profile of this compound is defined by its interactions with at least two key molecular targets. Its primary and well-established role is as a potent and selective insurmountable antagonist of the angiotensin II type 1 (AT₁) receptor, which forms the basis of its antihypertensive efficacy. Additionally, Irbesartan functions as a partial agonist for the nuclear receptor PPAR-γ, an activity that is independent of AT₁ receptor blockade and contributes to its beneficial metabolic effects, such as improved insulin sensitivity. This dual mechanism of action underscores the multifaceted pharmacological character of Irbesartan, providing a molecular basis for its clinical utility in managing not only hypertension but also related metabolic and cardiovascular comorbidities. Further research into these and other potential molecular targets will continue to refine our understanding of its pleiotropic effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Irbesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Interaction between irbesartan, peroxisome proliferator-activated receptor (PPAR-γ), and adiponectin in the regulation of blood pressure and renal function in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of metabolic syndrome by irbesartan via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 8. Angiotensin II Receptor Blocker Irbesartan Enhanced SIRT1 longevity Signaling Replaces the Mitochondrial Biogenetic Survival Pathway to Attenuate Hypertension-Induced Heart Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cardioprotect.gr [cardioprotect.gr]

- 14. ahajournals.org [ahajournals.org]

- 15. Cardiac protective effects of irbesartan via the PPAR-gamma signaling pathway in angiotensin-converting enzyme 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Irbesartan Hydrochloride: An In-Depth Technical Guide on Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan (B333) is a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension and diabetic nephropathy. Its primary mechanism of action involves the blockade of the renin-angiotensin system (RAS), leading to vasodilation and a reduction in blood pressure. However, a growing body of evidence suggests that irbesartan exerts various pharmacological effects independent of its AT1 receptor blockade. These "off-target" effects are of significant interest to the scientific community as they may contribute to the therapeutic profile of the drug and offer new avenues for its clinical application. This technical guide provides a comprehensive overview of the known off-target effects of irbesartan hydrochloride, with a focus on the underlying molecular mechanisms, quantitative data, and detailed experimental protocols.

Core Off-Target Mechanisms

The most well-documented off-target effect of irbesartan is its ability to act as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Additionally, irbesartan has been shown to modulate other signaling pathways, including the Activator Protein-1 (AP-1) complex and Transforming Growth Factor-beta (TGF-β) signaling, and influence the kynurenic acid pathway.

Table 1: Quantitative Data on Irbesartan's Off-Target Effects

| Off-Target Parameter | Value | Species/System | Reference |

| PPAR-γ Activation | |||

| EC50 for PPAR-γ Ligand Binding Domain Activation | 26.97 µmol/L | In vitro (Gal4-DBD-hPPARγ-LBD fusion protein) | [1] |

| EC50 for Adipose Protein 2 (aP2) Expression | 3.5 µmol/L | 3T3-L1 cells | [1] |

| Fold Induction of PPAR-γ Transcriptional Activity (at 10 µmol/L) | 3.4 ± 0.9-fold | 3T3-L1 cells | [1] |

| Fold Induction of PPAR-γ Activity in AT1R-deficient cells (at 10 µmol/L) | 2.1 ± 0.3-fold | PC12W cells | [1] |

| Kynurenic Acid (KYNA) Production Inhibition | |||

| IC50 for KYNA Synthesis Inhibition | 14.4 µM | Rat kidney homogenates | [2] |

| IC50 for Kynurenine Aminotransferase II (KAT II) Inhibition | 809.9 µM | Rat kidney | [2] |

| Potassium Channel Blockade | |||

| IC50 for HERG Channel Blockade | 193.0 ± 49.8 µM | Patch-clamp technique | [3] |

| IC50 for KvLQT1+minK Channel Blockade | 314.6 ± 85.4 µM | Patch-clamp technique | [3] |

| IC50 for Kv4.3 Channel Blockade | 1.0 ± 0.1 nM and 7.2 ± 0.6 µM | Patch-clamp technique | [3] |

Signaling Pathways and Experimental Workflows

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Activation

Irbesartan directly binds to and activates PPAR-γ, a nuclear receptor that plays a key role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitization. This activation is independent of its AT1 receptor blocking properties.[1][4]

Inhibition of Activator Protein-1 (AP-1) Complex

Irbesartan has been shown to inhibit the activation of the AP-1 transcription factor, which is involved in inflammatory responses and cellular proliferation. This effect is mediated through the downregulation of c-Jun NH2-terminal protein kinase (JNK) and p38 MAPK activation.[5][6]

Modulation of Transforming Growth Factor-beta (TGF-β) Signaling

Irbesartan can attenuate the pro-fibrotic effects of TGF-β signaling. It has been observed to reduce the expression of TGF-β1 and the phosphorylation of its downstream mediators, Smad2/3, thereby mitigating fibrosis.[7][8][9]

Experimental Protocols

PPAR-γ Reporter Gene Assay

This assay is used to quantify the ability of irbesartan to activate PPAR-γ.

1. Cell Culture and Transfection:

-

Cell Line: 3T3-L1 preadipocytes or HEK293T cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Cells are transiently transfected using a lipid-based transfection reagent (e.g., Lipofectamine 2000). The transfection mixture includes:

-

A luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene.

-

An expression vector for human PPAR-γ.

-

An expression vector for the retinoid X receptor alpha (RXRα), the heterodimeric partner of PPAR-γ.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

2. Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of irbesartan (e.g., 0.1 to 100 µM) or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated for an additional 24 hours.

3. Luciferase Assay:

-

Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.

-

Data is expressed as fold induction over the vehicle control.

Western Blot for TGF-β Signaling Components

This protocol is used to assess the effect of irbesartan on the protein levels of key components of the TGF-β signaling pathway.